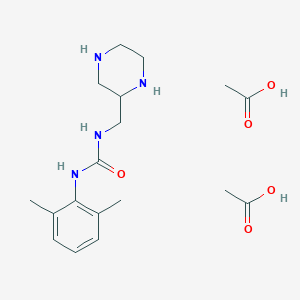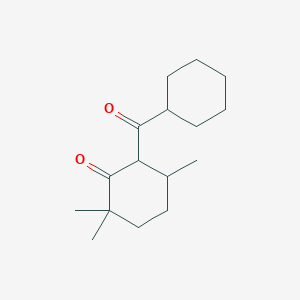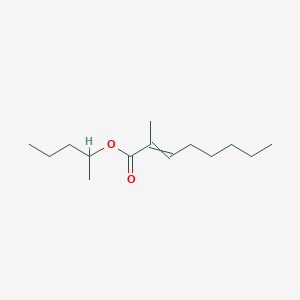
Urea, N-(2,6-dimethylphenyl)-N'-(2-piperazinylmethyl)-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both a urea moiety and a piperazine ring, suggests potential biological activity and utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate, the synthetic route may involve the following steps:
Formation of the Urea Moiety: Reacting 2,6-dimethylaniline with an isocyanate to form the urea derivative.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the piperazine reacts with the urea derivative.
Diacetate Formation: The final step involves the acetylation of the compound to form the diacetate.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the urea moiety, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Urea derivatives, including Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate, have significant applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Potential use as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The piperazine ring may enhance binding affinity and specificity to certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-: Similar structure but without the diacetate moiety.
Urea, N-(2,6-dimethylphenyl)-N’-(2-morpholinylmethyl)-: Contains a morpholine ring instead of a piperazine ring.
Urea, N-(2,6-dimethylphenyl)-N’-(2-pyrrolidinylmethyl)-: Contains a pyrrolidine ring instead of a piperazine ring.
Uniqueness
The presence of the diacetate moiety in Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate may confer unique solubility and stability properties, making it distinct from other similar compounds.
Properties
CAS No. |
819075-32-6 |
|---|---|
Molecular Formula |
C18H30N4O5 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
acetic acid;1-(2,6-dimethylphenyl)-3-(piperazin-2-ylmethyl)urea |
InChI |
InChI=1S/C14H22N4O.2C2H4O2/c1-10-4-3-5-11(2)13(10)18-14(19)17-9-12-8-15-6-7-16-12;2*1-2(3)4/h3-5,12,15-16H,6-9H2,1-2H3,(H2,17,18,19);2*1H3,(H,3,4) |
InChI Key |
INSHZJXWSHNCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2CNCCN2.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-phenyl-4H-pyran-4-one](/img/structure/B12529990.png)




![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)

![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)




![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)

